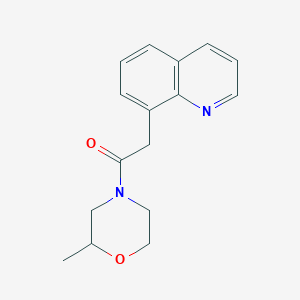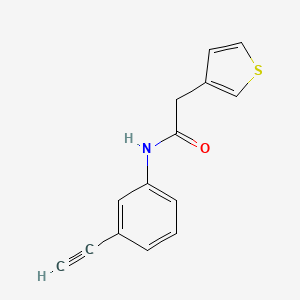
methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, also known as PDCQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PDCQ is a quinoline derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been found to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and anti-inflammatory activity. methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been found to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is its high potency and selectivity, making it a promising candidate for further drug development. However, methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate also has some limitations, such as its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor and other therapeutic effects of methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. Additionally, further studies are needed to evaluate the safety and efficacy of methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate in preclinical and clinical settings.
合成法
The synthesis of methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate involves the reaction of 4-pyridinecarboxaldehyde with 3,4-dihydro-2H-quinoline-5-carboxylic acid in the presence of methyl iodide. The resulting product is then purified through column chromatography, yielding methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate in high purity and yield.
科学的研究の応用
Methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is in the field of medicinal chemistry, where it has shown potential as a lead compound for the development of novel drugs. methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been found to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-17(21)14-4-2-6-15-13(14)5-3-11-19(15)16(20)12-7-9-18-10-8-12/h2,4,6-10H,3,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWBLPPXMQDPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN(C2=CC=C1)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)


![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)








![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)